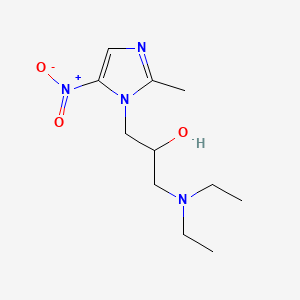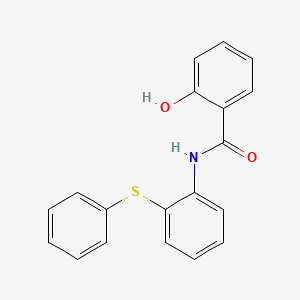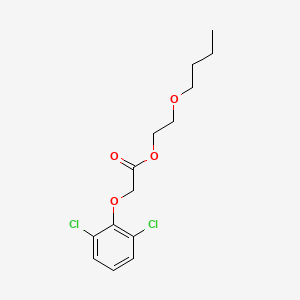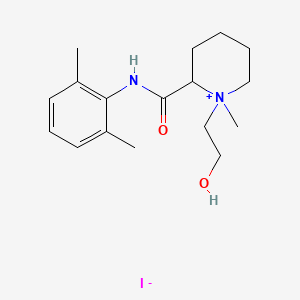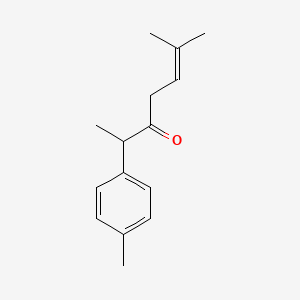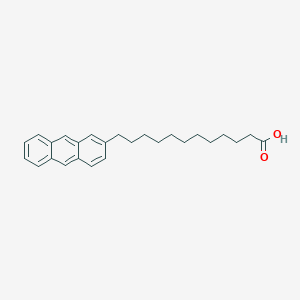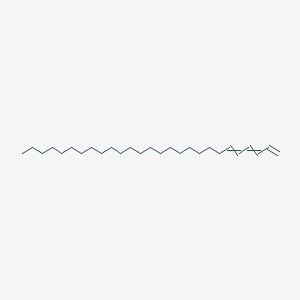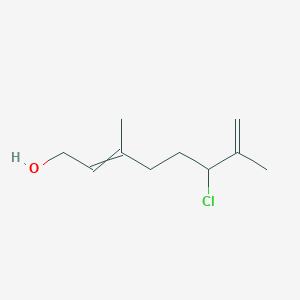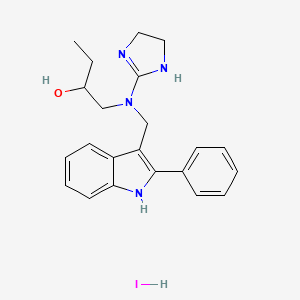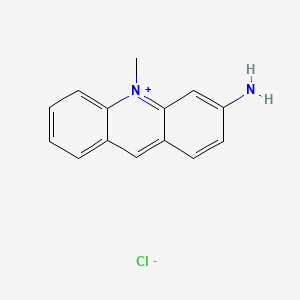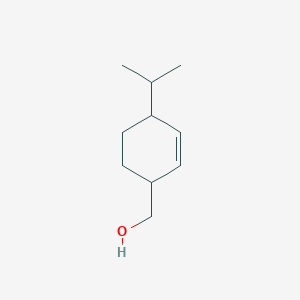
p-Menth-2-en-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Menth-2-en-7-ol: is a monoterpene alcohol with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . It is a naturally occurring compound found in essential oils and is known for its pleasant aroma. The compound exists in both cis and trans isomeric forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Menth-2-en-7-ol can be achieved through various methods. One common approach involves the hydrogenation of p-Menth-2-en-7-one using a suitable catalyst under controlled conditions . Another method includes the reduction of p-Menth-2-en-7-al using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants like Mentha species. The essential oils are then subjected to fractional distillation to isolate this compound . Steam distillation and solid-phase microextraction are also employed in the industrial extraction process .
Chemical Reactions Analysis
Types of Reactions: p-Menth-2-en-7-ol undergoes various chemical reactions, including:
Reduction: Reduction of p-Menth-2-en-7-one can yield this compound using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions can occur, where this compound reacts with halogens like chlorine or bromine to form halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed:
Oxidation: p-Menth-2-en-7-one.
Reduction: this compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: p-Menth-2-en-7-ol is used as a precursor in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and stereochemistry .
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research for studying its effects on microorganisms .
Medicine: this compound is investigated for its potential therapeutic properties, including its use in formulations for treating infections and inflammation .
Industry: In the industrial sector, this compound is used in the
Properties
CAS No. |
72687-68-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,8-11H,4,6-7H2,1-2H3 |
InChI Key |
JWRJGMUBDGIGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


